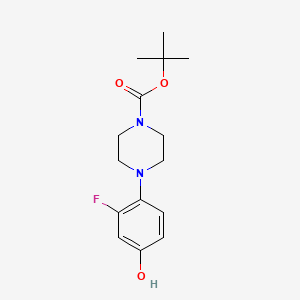

4-(4-Boc-piperazino-1-yl)-3-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-11(19)10-12(13)16/h4-5,10,19H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOCGQWNCVEJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609795 | |

| Record name | tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501126-38-1 | |

| Record name | 1,1-Dimethylethyl 4-(2-fluoro-4-hydroxyphenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501126-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Research on Complex Heterocyclic Fluorinated Compounds in Organic Synthesis

The pursuit of complex heterocyclic compounds that incorporate fluorine atoms is a major focus in contemporary organic synthesis, driven largely by the profound impact of fluorination on a molecule's physicochemical and biological properties. Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are foundational scaffolds in numerous natural products and synthetic drugs. researchgate.net The strategic introduction of fluorine—the most electronegative element—into these scaffolds can lead to significant improvements in metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netmdpi.com

The carbon-fluorine (C-F) bond is exceptionally strong, which can shield adjacent parts of a molecule from metabolic degradation by enzymes, thereby increasing the compound's half-life in biological systems. nih.gov Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can enhance a molecule's permeability across cell membranes and improve its absorption and distribution characteristics. researchgate.net In drug design, replacing hydrogen with fluorine can also lead to more favorable interactions with protein targets, enhancing the potency and selectivity of a drug candidate. The synthesis of fluorinated heterocycles is therefore a critical area of research aimed at creating novel molecules with superior performance for applications in medicine, agriculture, and materials science. mdpi.comnih.gov

Structural Significance of Phenol, Piperazine, and Tert Butyloxycarbonyl Boc Moieties in Contemporary Organic and Medicinal Chemistry Research

The Phenol Substructure in Molecular Design

The phenol group, consisting of a hydroxyl (-OH) group attached to an aromatic ring, is a recurring and vital motif in a vast number of pharmaceuticals and natural products. An analysis of FDA-approved drugs reveals that phenol and its derivatives are present in a significant percentage of small-molecule therapeutics, underscoring their importance in molecular design.

The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets such as enzymes and receptors. This capability is often crucial for a molecule's biological activity. Furthermore, the aromatic ring of phenol provides a rigid scaffold that can be readily functionalized, allowing chemists to fine-tune the molecule's properties. The phenol moiety is found in a wide array of essential medicines, from the amino acid tyrosine to complex antibiotics. Its widespread presence is a testament to its utility as a core structural component for achieving desired biological effects.

Formation of the Piperazine-Phenol Linkage

The Piperazine Heterocycle as a Pivotal Scaffold in Chemical Design

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in successful drug molecules across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.

The inclusion of a piperazine ring in a molecule can significantly enhance its pharmacokinetic properties. The two nitrogen atoms can be protonated at physiological pH, which generally increases water solubility and can improve a drug's bioavailability. The piperazine structure also offers a versatile synthetic handle; its two nitrogen atoms can be independently and selectively functionalized, allowing for the attachment of different chemical groups to optimize potency, selectivity, and metabolic stability. This structural flexibility makes piperazine an invaluable building block for creating libraries of compounds for drug discovery programs and for linking different pharmacophoric elements within a single molecule.

The tert-Butyloxycarbonyl (Boc) Group in Amine Protection Strategies

In the synthesis of complex molecules like this compound, it is often necessary to temporarily mask the reactivity of certain functional groups to prevent them from participating in unwanted side reactions. The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, such as the nitrogen atom in the piperazine ring.

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This converts the basic and nucleophilic amine into a carbamate (B1207046), which is stable to a wide variety of reaction conditions, including those involving bases and nucleophiles. The key advantage of the Boc group is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA). This allows for its clean and efficient removal at a desired stage of the synthesis, regenerating the free amine without disturbing other sensitive parts of the molecule. This strategy of protection and deprotection is fundamental to multi-step organic synthesis, enabling the construction of complex molecular architectures with high precision and control.

Interactive Data Tables

Table 1: Properties and Roles of Key Structural Moieties

| Moiety | Key Feature | Primary Role in Molecular Design |

|---|---|---|

| Fluorine | High electronegativity, strong C-F bond | Enhances metabolic stability, modulates pKa, improves binding affinity. researchgate.netnih.gov |

| Phenol | Aromatic hydroxyl group | Acts as a hydrogen bond donor/acceptor, provides a rigid scaffold for functionalization. |

| Piperazine | Two basic nitrogen atoms | Improves water solubility and bioavailability, serves as a versatile synthetic linker. |

| Boc Group | Acid-labile carbamate | Temporarily protects amine groups during multi-step synthesis. |

Table 2: Examples of Marketed Drugs Containing the Discussed Scaffolds

| Scaffold | Drug Example | Therapeutic Area |

|---|---|---|

| Phenol | Aspirin | Anti-inflammatory, Analgesic |

| Phenol | Levothyroxine | Hormone Replacement |

| Piperazine | Imatinib | Oncology (Cancer) |

| Piperazine | Sildenafil | Erectile Dysfunction |

| Fluorinated Heterocycle | Alpelisib | Oncology (Cancer) researchgate.net |

| Fluorinated Heterocycle | Vortioxetine | Antidepressant |

Application of the 4 4 Boc Piperazino 1 Yl 3 Fluorophenol Scaffold in Rational Molecular Design

Role of Piperazine (B1678402) as a Privileged Scaffold in Heterocyclic Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.govnih.gov This designation stems from its frequent appearance in a multitude of biologically active compounds across various therapeutic areas, including antidepressants, antipsychotics, antihistamines, and anticancer agents. rsc.orgnih.gov The utility of the piperazine moiety is attributed to its unique combination of physicochemical properties. researchgate.netnih.gov

The conformational flexibility of the piperazine ring, typically adopting a chair conformation, also contributes to its role as a privileged scaffold. This structural feature allows it to present its substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. researchgate.netresearchgate.net Its presence is noted in numerous marketed drugs, underscoring its importance as a reliable structural unit in drug design. rsc.orgresearchgate.net

Impact of Fluorine Substitution on Molecular Design Parameters

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance a compound's pharmacological profile. researchgate.netresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's electronic properties, conformation, and metabolic stability. researchgate.netnih.govnih.gov

The most significant characteristic of fluorine is its high electronegativity, which makes the C-F bond the most polar single bond in organic chemistry. nih.govnih.gov This strong electron-withdrawing nature has several important consequences for molecular design:

Alteration of pKa: The placement of a fluorine atom near an ionizable group, such as an amine or a phenol (B47542), can significantly alter its acidity or basicity (pKa). researchgate.netnih.gov This modulation of pKa can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and protein binding characteristics. researchgate.net

Enhanced Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds with suitable donors. researchgate.net Its electron-withdrawing ability can also influence the electron density of aromatic rings, potentially leading to stronger interactions with protein targets. researchgate.net

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. nih.gov Strategically placing a fluorine atom at a metabolically labile site can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.govnih.gov

The following table summarizes the key effects of fluorine substitution on the electronic properties of a molecule.

| Property | Effect of Fluorine Substitution | Reference |

| pKa | Modulates the acidity/basicity of nearby functional groups. | researchgate.net, nih.gov |

| Dipole Moment | Alters the overall molecular dipole moment due to the polar C-F bond. | nih.gov, nih.gov |

| Binding Affinity | Can enhance binding to target proteins through various interactions. | researchgate.net |

| Metabolic Stability | Increases resistance to metabolic oxidation at the site of fluorination. | researchgate.net, nih.gov, nih.gov |

Despite its strong electronic influence, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov This means that replacing a hydrogen atom with fluorine generally introduces minimal steric hindrance. nih.gov However, fluorine substitution can have a significant impact on molecular conformation. researchgate.netacs.org

The introduction of fluorine can influence the rotational barriers of nearby bonds and alter the preferred three-dimensional arrangement of the molecule. nih.gov This conformational control is a powerful tool in rational design, as it can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific target. researchgate.net For example, in cyclic systems like piperidines, fluorine substitution can influence the equilibrium between axial and equatorial conformers. scribd.com The conformational preferences of fluorinated molecules are often influenced by a complex interplay of steric repulsion, electrostatic interactions, and hyperconjugation. nih.govscribd.com

Design Principles for Modulating Molecular Interactions through Scaffold Modification

The modification of a core scaffold is a fundamental strategy in medicinal chemistry to optimize interactions with a biological target. nih.gov The goal is to design molecules with high affinity and specificity. nih.gov Key principles in this process include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the scaffold and assessing the impact on biological activity helps to identify which functional groups are crucial for binding and which can be altered to improve other properties.

Bioisosteric Replacement: Replacing parts of a molecule with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, the fluorine atom is often considered a bioisostere of a hydrogen atom.

Conformational Constraint: Introducing rigid elements or substituents that restrict the molecule's flexibility can pre-organize it into the active conformation for binding, reducing the entropic penalty upon binding. researchgate.net

Targeting Specific Interactions: The design can be guided by the structure of the target's binding site to introduce functionalities that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions. nih.gov

Allosteric Modulation: Instead of targeting the primary binding site (orthosteric site), modifications can be designed to interact with a secondary (allosteric) site on the protein. nih.govresearchgate.net This can modulate the protein's function and may offer improved specificity. nih.govresearchgate.net

The table below outlines some common scaffold modification strategies and their intended effects.

| Modification Strategy | Design Principle | Desired Outcome | Reference |

| Functional Group Addition | Introduce groups that can form specific interactions (e.g., H-bond donors/acceptors). | Enhanced binding affinity and selectivity. | nih.gov |

| Ring Variation | Alter the size or type of a heterocyclic ring. | Optimize geometry and vector of substituents. | researchgate.net |

| Linker Modification | Change the length or flexibility of a linker between key pharmacophores. | Improve positioning within the binding site. | mdpi.com |

| Introduction of Rigidity | Incorporate double bonds, triple bonds, or ring systems. | Pre-organize the molecule into its bioactive conformation. | researchgate.net |

Strategies for Scaffold Derivatization and Chemical Space Exploration

To explore the potential of a given scaffold, chemists employ various strategies to create libraries of related compounds, a process known as scaffold derivatization. This allows for a systematic exploration of the surrounding "chemical space" to identify molecules with optimal properties. nih.govnih.gov

Common derivatization strategies include:

Combinatorial Chemistry: This approach involves the rapid synthesis of a large number of different but structurally related molecules. researchgate.net For a scaffold like 4-(4-Boc-piperazino-1-yl)-3-fluorophenol, combinatorial libraries could be generated by reacting the phenol group or by deprotecting the Boc group on the piperazine and reacting the resulting amine with a variety of building blocks.

Parallel Synthesis: A more focused approach where smaller, targeted libraries of compounds are synthesized simultaneously in parallel reactors. researchgate.net This allows for more control over the products and is often used in lead optimization.

Late-Stage Functionalization: This involves modifying a complex molecule in the final steps of a synthesis. rsc.org For the scaffold , this could involve reactions that selectively modify the phenyl ring, for example, through C-H activation.

Fragment-Based Drug Discovery (FBDD): This strategy involves identifying small molecular fragments that bind weakly to a target and then growing or linking them to create more potent leads. researchgate.net The this compound scaffold itself could be considered a complex fragment that could be further elaborated.

In Silico Design and Synthesis: Computational tools can be used to design virtual libraries of derivatives. nih.govacs.org These virtual compounds can be screened for desired properties before being selected for actual synthesis, saving time and resources. nih.gov

These strategies enable the efficient generation of diverse compound libraries from a single core scaffold, accelerating the discovery of new molecules with valuable applications. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 4 4 Boc Piperazino 1 Yl 3 Fluorophenol Derivatives

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment, allowing for the separation of the main compound from starting materials, by-products, and degradation products. The choice of technique depends on the volatility and polarity of the analyte and potential impurities.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of non-volatile, thermally sensitive compounds such as 4-(4-Boc-piperazino-1-yl)-3-fluorophenol. These methods offer high resolution, sensitivity, and precision for both qualitative and quantitative analysis.

Reversed-phase (RP) HPLC is the predominant mode used for this type of molecule. Separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization state of the basic piperazine (B1678402) nitrogen and acidic phenol (B47542) group. rsc.orgmdpi.com UHPLC systems, which use columns with smaller particle sizes (<2 µm), operate at higher pressures to provide faster analysis times and superior separation efficiency compared to traditional HPLC. researchgate.net

Detection is commonly performed using a photodiode array (PDA) or UV detector, which monitors the absorbance of the eluting compounds at specific wavelengths corresponding to the chromophores in the molecule's structure. This allows for the quantitation of the main peak and the detection of impurities, thus establishing the purity profile of the sample.

Table 1: Representative HPLC/UHPLC Method Parameters for Analysis of this compound

| Parameter | HPLC Condition | UHPLC Condition |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 20 min | 10% to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 5 µL | 1 µL |

| Detection | PDA/UV at 254 nm | PDA/UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is challenging due to its low volatility and the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group. However, GC is highly suitable for assessing the presence of volatile starting materials, residual solvents, or specific, more volatile impurities.

Furthermore, GC can be employed for the analysis of the target compound after a chemical derivatization step. mdpi.com Derivatizing the polar phenolic hydroxyl group, for instance through silylation, can increase the compound's volatility and thermal stability, making it amenable to GC analysis. This approach is particularly useful for detecting and quantifying trace-level impurities that might be difficult to resolve by HPLC. researchgate.net

Table 2: Typical GC Method Parameters for Volatile Impurities or Derivatized Analytes

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 310 °C |

| Injection Mode | Split (e.g., 20:1) |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for molecular structure elucidation. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique, it becomes a highly specific and sensitive detector.

LC-MS and its tandem version (LC-MS/MS) are perfectly suited for the analysis of this compound. nih.govsemanticscholar.org After separation by LC, the analyte enters the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, ESI would generate a protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound (324.16 g/mol , observed as m/z 325.17).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 325.17), subjecting it to fragmentation, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations for this compound would include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), as well as characteristic cleavages of the piperazine ring. researchgate.net

Table 3: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 325.17 | 269.15 | C₄H₈ (56.06) | Loss of isobutylene from Boc group |

| 325.17 | 225.12 | C₅H₈O₂ (100.05) | Loss of Boc group |

| 325.17 | 196.08 | C₇H₁₃N₂O (141.10) | Cleavage at piperazine ring, retaining fluorophenol moiety |

GC-MS combines the separation power of GC with the detection capabilities of MS. scholars.direct For this compound, GC-MS is primarily used for the identification of volatile impurities or for the analysis of derivatized forms of the compound. rsc.orgresearchgate.net Electron Ionization (EI) is the most common ionization technique in GC-MS, which imparts high energy and results in extensive, reproducible fragmentation patterns that are useful for library matching and structural confirmation. unodc.org

GC-MS/MS adds another layer of specificity, making it an excellent technique for trace analysis. chromatographyonline.com By operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific transition from a precursor ion to a product ion, which significantly reduces background noise and enhances sensitivity for quantifying low-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and often 2D NMR experiments are used to confirm its identity and structure unambiguously. nih.govresearchgate.net

In the ¹H NMR spectrum, distinct signals would appear for the protons on the aromatic ring, the piperazine ring, and the Boc group. The aromatic protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The piperazine ring protons often appear as two broad multiplets, corresponding to the methylene (B1212753) groups adjacent to the aromatic ring and those adjacent to the Boc-protected nitrogen. The nine protons of the tert-butyl group of the Boc protector would give a characteristic sharp singlet around 1.5 ppm. rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the fluorine atom would cause the signals for the aromatic carbons to appear as doublets due to carbon-fluorine (C-F) coupling, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Boc Group | ||

| -C(CH₃)₃ | ~1.49 ppm (s, 9H) | ~28.4 ppm |

| -C(CH₃)₃ | ~80.1 ppm | |

| -C=O | ~154.7 ppm | |

| Piperazine Ring | ||

| -CH₂-N(Boc)- | ~3.60 ppm (m, 4H) | ~44.0 ppm (tentative) |

| -CH₂-N(Ar)- | ~3.15 ppm (m, 4H) | ~50.5 ppm |

| Fluorophenol Ring | ||

| Ar-H (ortho to OH) | ~6.70 ppm (m, 1H) | ~108.0 ppm |

| Ar-H (meta to OH) | ~6.75 ppm (m, 1H) | ~114.5 ppm |

| Ar-H (ortho to F) | ~6.95 ppm (t, J ≈ 9 Hz, 1H) | ~118.0 ppm (d, J ≈ 3 Hz) |

| Ar-C-OH | ~145.0 ppm (d, J ≈ 2 Hz) | |

| Ar-C-N | ~142.0 ppm (d, J ≈ 10 Hz) | |

| Ar-C-F | ~157.0 ppm (d, J ≈ 245 Hz) | |

| Phenolic OH | ~5.0-6.0 ppm (br s, 1H) |

Abbreviations: s = singlet, t = triplet, m = multiplet, br s = broad singlet, d = doublet, J = coupling constant in Hz. Predicted values are estimates and can vary based on solvent and experimental conditions.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the connectivity and chemical environment of each hydrogen and carbon atom in the molecule.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The tert-butyl group of the Boc protector is characterized by a sharp singlet, typically integrating to nine protons, in the upfield region. The piperazine ring protons exhibit more complex signals due to their diastereotopic nature and restricted rotation, often appearing as broad multiplets. The protons on the fluorophenol ring show characteristic splitting patterns influenced by both homo- and heteronuclear coupling with adjacent protons and the fluorine atom.

Carbon (¹³C) NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the Boc group and the carbons of the aromatic ring appear in the downfield region. The presence of the electron-withdrawing fluorine atom significantly influences the chemical shifts of the adjacent carbon atoms on the phenyl ring. The signals for the piperazine and tert-butyl carbons are found in the upfield region. nih.govrsc.org

Below are the anticipated chemical shift ranges for this compound, based on data from analogous structures. nih.govrsc.orgceon.rs

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (-C(CH₃)₃) | ~1.47 (s, 9H) | ~28.4 |

| Boc (-C(CH₃)₃) | - | ~80.0 |

| Boc (-C=O) | - | ~154.7 |

| Piperazine (-CH₂-N-Boc) | ~3.60 (br m, 4H) | ~43.0 |

| Piperazine (-CH₂-N-Ar) | ~3.10 (br m, 4H) | ~50.0 |

| Ar-H (adjacent to F) | ~6.75 (dd, 1H) | - |

| Ar-H (adjacent to OH) | ~6.65 (dd, 1H) | - |

| Ar-H (adjacent to piperazine) | ~6.90 (t, 1H) | - |

| Ar-C (various) | - | ~110-160 |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for analyzing fluorinated compounds. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals without the need for isotopic enrichment. This technique is particularly valuable for confirming the incorporation and position of fluorine atoms within a molecular structure. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single primary signal corresponding to the one fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of its electronic environment. For fluorophenols, the chemical shift values are well-documented. nih.gov The signal for the fluorine atom in the target molecule will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (ortho and meta ¹H-⁹F coupling). This coupling pattern provides definitive evidence for the fluorine's position on the aromatic ring. In studies of other fluorinated aromatic compounds, chemical shifts for fluorine ortho to a hydroxyl group and meta to an alkylamino group are characteristic and can be used for unambiguous assignment. nih.govnih.gov

Spectrophotometric Techniques for Concentration Determination and Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

While simple phenols and piperazines have UV absorbance maxima, their molar absorptivity might be insufficient for sensitive quantification at low concentrations. unodc.orgresearchgate.net To overcome this, derivatization reactions are often employed to introduce a strong chromophore into the molecule, significantly enhancing its absorbance at a specific wavelength. Several reagents are effective for the derivatization of piperazine derivatives. nih.gov For instance, reaction with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can produce intensely colored charge-transfer complexes with maximum absorbance (λmax) around 460 nm. nih.gov Another method involves reaction with N-bromosuccinimide and phenothiazine, yielding products with absorbance maxima up to 645 nm. nih.gov These methods are reported to be simple, rapid, and suitable for the analysis of pharmaceutical preparations. nih.govekb.eg

Table 2: Examples of Spectrophotometric Methods for Piperazine Derivative Analysis

| Reagent/Method | Principle | λmax (nm) | Reference |

|---|---|---|---|

| DDQ | Charge-Transfer Complex | 460 | nih.gov |

| Bromophenol Blue | Ion-Pair Complex | 410 | nih.gov |

| Phenothiazine/N-Bromosuccinimide | Oxidative Coupling | 595 | nih.gov |

| NBD-Cl | Nucleophilic Substitution | 478 | tandfonline.com |

Beyond concentration determination, spectrophotometric techniques, particularly in-situ Fourier Transform Infrared (FT-IR) spectroscopy, are powerful for monitoring reaction kinetics. mdpi.com For instance, in reactions involving the piperazine moiety, such as polyamide formation, the growth of the amide carbonyl peak (around 1640 cm⁻¹) can be monitored in real-time. mdpi.com This provides valuable kinetic data and insight into the reaction mechanism, such as identifying if a reaction is self-limiting. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-(4-Boc-piperazino-1-yl)-3-fluorophenol, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenol and piperazine moieties. A common route starts with 3-fluorophenol, which undergoes nucleophilic aromatic substitution (SNAr) with 1-Boc-piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key intermediates include:

- 3-Fluoro-4-nitrophenol : Generated via nitration, followed by reduction to 3-fluoro-4-aminophenol.

- Boc-protected piperazine : Ensures amine protection during coupling.

Characterization of intermediates via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc CH₃ groups) and HPLC purity analysis (>95%) is critical .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Aromatic protons (δ 6.5–7.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm) confirm substitution patterns .

- FT-IR : C-F stretch (~1220 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) verify fluorophenol and Boc groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for fluorinated aromatic systems .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (e.g., phosphate, acetate) at 25°C show degradation <5% at pH 5–7 over 24 hours .

- Thermal Stability : DSC/TGA reveals decomposition onset at ~180°C, suggesting storage at ≤-20°C in inert atmospheres .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The ortho-fluorine group activates the aromatic ring for electrophilic substitution but may sterically hinder coupling. Optimized conditions include:

Q. What strategies resolve contradictions in NMR data for Boc-protected intermediates?

- Methodological Answer : Discrepancies in splitting patterns (e.g., piperazine CH₂ vs. aromatic protons) arise from conformational flexibility. Solutions include:

- Variable Temperature (VT) NMR : Low temps (<0°C) slow rotation, resolving split signals .

- 2D NMR (COSY, NOESY) : Correlates coupling between piperazine and fluorophenyl protons .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Fluorine’s electronegativity enhances binding via polar interactions .

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogs .

Q. What role does the Boc group play in modulating solubility and pharmacokinetic properties?

- Methodological Answer :

- Solubility : Boc protection reduces polarity (logP increases by ~1.5 units), improving membrane permeability but decreasing aqueous solubility. Use HPLC logD₇.₄ measurements for optimization .

- In Vivo Stability : Boc deprotection in plasma (t₁/₂ ~2 hrs) necessitates prodrug strategies for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.